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molecular formula C11H12N2O2 B3047842 7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione CAS No. 14576-22-8

7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione

Cat. No. B3047842
M. Wt: 204.22 g/mol
InChI Key: SFEHKRXHTPYTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04824835

Procedure details

3 g. (14.7 mMole) 7-amino-4,4-dimethylisoquinoline-1,3-dione were dissolved in 100 ml. methylene chloride, mixed with 5 ml. methyl isocyanate, while cooling, and then further stirred for 2 hours at 25° C. Subsequently, the reaction mixture was evaporated, cooled, filtered off with suction and recrystallised from methanol. Yield: 3.7 g. (96.4% of theory); m.p. 257°-258° C.
Quantity
14.7 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:15])([CH3:14])[C:7](=[O:13])[NH:8][C:9]2=[O:12])=[CH:4][CH:3]=1.[CH3:16][N:17]=[C:18]=[O:19]>C(Cl)Cl>[CH3:16][NH:17][C:18]([NH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:15])([CH3:14])[C:7](=[O:13])[NH:8][C:9]2=[O:12])=[CH:4][CH:3]=1)=[O:19]

Inputs

Step One
Name
Quantity
14.7 mmol
Type
reactant
Smiles
NC1=CC=C2C(C(NC(C2=C1)=O)=O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
further stirred for 2 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently, the reaction mixture was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CNC(=O)NC1=CC=C2C(C(NC(C2=C1)=O)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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